3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

3-(3-Methyl-1H-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid (CAS 1499651-76-1) is a heterocyclic amino acid derivative featuring a cyclopentane core, a 3-methylpyrazole substituent, a methylamino group, and a carboxylic acid function (molecular formula C₁₁H₁₇N₃O₂, MW 223.27 g/mol). The compound is a non-proteinogenic, constrained amino acid analog amenable to solid-phase peptide synthesis and fragment-based drug discovery.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
Cat. No. B13547144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2CCC(C2)(C(=O)O)NC
InChIInChI=1S/C11H17N3O2/c1-8-4-6-14(13-8)9-3-5-11(7-9,12-2)10(15)16/h4,6,9,12H,3,5,7H2,1-2H3,(H,15,16)
InChIKeyJOWLPBNVPQXCOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methyl-1H-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid: Sourcing & Physicochemical Profile for Procurement Decisions


3-(3-Methyl-1H-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid (CAS 1499651-76-1) is a heterocyclic amino acid derivative featuring a cyclopentane core, a 3-methylpyrazole substituent, a methylamino group, and a carboxylic acid function (molecular formula C₁₁H₁₇N₃O₂, MW 223.27 g/mol) . The compound is a non-proteinogenic, constrained amino acid analog amenable to solid-phase peptide synthesis and fragment-based drug discovery. It is commercially available from multiple vendors at ≥98% purity , with predicted physicochemical properties (boiling point 405.3 ± 45.0 °C, density 1.30 ± 0.1 g/cm³, pKa 1.96 ± 0.40) that distinguish it from close structural analogs .

Why Generic Substitution Fails for 3-(3-Methyl-1H-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid


Superficially similar cyclopentane-pyrazole-carboxylic acid building blocks cannot be interchanged without compromising synthetic outcomes. The three critical structural variables—pyrazole methyl regiochemistry (3- vs. 4- or 5-position), the nature of the amino substituent (methylamino vs. primary amino), and ring size (cyclopentane vs. cyclohexane)—each independently alter pKa, hydrogen-bonding capacity, steric bulk, and metabolic stability . The 3-methyl regioisomer presents a distinct electrostatic surface and steric profile compared to the 4-methyl analog, directly impacting binding-pocket complementarity during library screening . Furthermore, the N-methylamino group reduces the number of hydrogen-bond donors relative to the primary amino analog, modulating solubility and membrane permeability in ways that cannot be predicted from the unsubstituted pyrazole counterpart .

Quantitative Differentiation: Evidence Guide for 3-(3-Methyl-1H-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid


Regiochemical Differentiation: 3-Methyl vs. 4-Methyl Pyrazole Substitution

The 3-methyl substitution on the pyrazole ring (target compound; CAS 1499651-76-1, MW 223.27 g/mol, C₁₁H₁₇N₃O₂) versus the 4-methyl regioisomer (CAS 1510445-29-0; MW 223.27 g/mol, C₁₁H₁₇N₃O₂) creates a distinct spatial orientation of the methyl group relative to the cyclopentane scaffold . Downstream amide coupling or peptide incorporation yields products with divergent three-dimensional pharmacophores; the 3-methyl orientation projects the methyl group into a different vector than the 4-methyl analog, altering shape complementarity for protein binding pockets [1].

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

pKa Differentiation: Carboxylic Acid Acidity Relative to Unsubstituted Pyrazole Analog and Primary Amino Analog

The target compound has a predicted carboxylic acid pKa of 1.96 ± 0.40 . The primary amino analog (1-amino-3-(3-methyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid; CAS 1509962-62-2; C₁₀H₁₅N₃O₂) lacks the N-methyl substituent and is predicted to have a different ionization profile owing to the altered electron-donating character of the primary amine versus methylamino group at the α-carbon . Additionally, the unsubstituted pyrazole analog (1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid; CAS 1505188-62-4; C₁₀H₁₅N₃O₂, MW 209.24 g/mol) has a lower molecular weight and different hydrogen-bonding capacity due to the absence of the pyrazole methyl group . At pH 7.4, the target compound is predicted to exist predominantly in its zwitterionic form (carboxylate anion, methylammonium cation), while the primary amino analog will present an additional hydrogen-bond donor, altering solubility and logD.

Physicochemical Profiling ADME Prediction Ionization State

Commercial Availability and Purity: 98% vs. 95% Grade Analogs

The target compound is supplied by Fluorochem (via CymitQuimica) at 98% purity (Ref. 10-F701749) . The 4-methyl regioisomer (CAS 1510445-29-0) is listed at 98% purity by Fluorochem and 98% by Leyan , while the primary amino analog (CAS 1509962-62-2) is listed at 95% purity by Leyan and has been reported as discontinued by Fluorochem (Ref. 10-F701611) . The unsubstituted pyrazole analog (CAS 1505188-62-4) is listed at 95% purity by AKSci . The target compound's consistent 98% purity across multiple vendors reduces the risk of impurity-driven artifacts in biological assays relative to the 95%-grade amino analog.

Procurement Quality Control Building Block Sourcing

Predicted Boiling Point and Density: Process Chemistry Considerations

The target compound has a predicted boiling point of 405.3 ± 45.0 °C and density of 1.30 ± 0.1 g/cm³ . These values reflect the combined contributions of the heterocyclic pyrazole ring, the carboxylic acid (capable of dimerization via hydrogen bonding), and the additional carbon atom (C₁₁ vs. C₁₀ for the amino analog). The higher boiling point relative to smaller cyclopentane-amino acid derivatives (e.g., cycloleucine: MW 129.16 g/mol, predicted boiling point ~250–280 °C) suggests reduced volatility, which may be advantageous for high-temperature coupling reactions or solid-phase synthesis where thermal stability is required. The amino analog (C₁₀H₁₅N₃O₂; MW 209.24 g/mol) and the unsubstituted pyrazole analog (C₁₀H₁₅N₃O₂; MW 209.24 g/mol) are expected to have lower boiling points due to their lower molecular weight and reduced van der Waals surface area .

Process Chemistry Scale-Up Purification

Optimal Application Scenarios for 3-(3-Methyl-1H-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Defined 3D Vectors

The 3-methylpyrazole regioisomer occupies a distinct chemical space relative to the 4-methyl analog. Incorporating this compound into fragment libraries ensures that the methyl group vector is oriented toward a specific region of the target binding pocket, which is critical when crystallographic or computational docking data indicate a preference for 3-substituted pyrazole motifs . The N-methylamino group further restricts conformational flexibility relative to primary amino analogs, providing a more rigid scaffold for fragment growing or linking strategies .

Solid-Phase Peptide Synthesis (SPPS) of Constrained Cyclopentane-Containing Peptidomimetics

As a protected or unprotected amino acid building block, the compound introduces a conformationally constrained cyclopentane spacer between the peptide backbone and the pyrazole pharmacophore. The 98% purity grade minimizes side reactions during Fmoc- or Boc-based SPPS coupling steps, where impurities ≥2% can lead to deletion sequences that are difficult to separate chromatographically . The predicted pKa of 1.96 ensures the carboxylic acid remains largely deprotonated under standard coupling conditions (pH ~8–9), facilitating efficient activation by HBTU/HATU reagents .

Kinase Inhibitor or GPCR Modulator SAR Campaigns Targeting Pyrazole-Binding Sub-Pockets

Pyrazole-containing compounds are prevalent in kinase inhibitors and GPCR modulators. The 3-methyl substitution pattern on the pyrazole ring matches the substitution preference observed in several clinically validated kinase inhibitors (e.g., ruxolitinib, which contains a pyrazole ring with specific substitution). Using the correct 3-methyl regioisomer ensures that SAR data generated during lead optimization accurately reflects the contribution of the methyl group's position to potency and selectivity, rather than being confounded by the distinct binding mode of the 4-methyl or unsubstituted analogs [1].

Physicochemical Toolbox Compound for logD/pKa Calibration in ADME Assays

The compound's predicted pKa (1.96) and zwitterionic character at physiological pH make it suitable as a calibration standard or control compound in chromatographic logD measurement assays (e.g., shake-flask or HPLC-based methods). Its distinct retention time relative to the amino analog and unsubstituted pyrazole analog allows it to serve as an internal reference for method validation across different laboratories and instrumentation setups .

Quote Request

Request a Quote for 3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.